An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-quinoxalin-6-ylmethanamine
An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-quinoxalin-6-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-quinoxalin-6-ylmethanamine is a heterocyclic amine belonging to the quinoxaline class of compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2][3] Quinoxaline derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[4][5] This guide provides a comprehensive overview of the chemical properties of N-Methyl-1-quinoxalin-6-ylmethanamine, including its synthesis, physicochemical characteristics, and spectroscopic profile, to support its application in research and drug discovery.
Chemical Structure and Properties
The fundamental structure of N-Methyl-1-quinoxalin-6-ylmethanamine consists of a quinoxaline core with a methylaminomethyl substituent at the 6-position. This substitution is a key feature that can influence the molecule's solubility, basicity, and interactions with biological targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Solid | |
| CAS Number | 1276056-88-2 (hydrochloride salt) |
Synthesis and Reactivity
The synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine can be approached through a multi-step process, beginning with the construction of the quinoxaline core, followed by functionalization at the 6-position and subsequent N-methylation.
General Synthesis of the Quinoxaline Core
The most common and versatile method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This reaction can be catalyzed by acids or metals and can be performed under various conditions.
Experimental Protocol: General Quinoxaline Synthesis
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Reactant Preparation: In a round-bottom flask, dissolve the selected ortho-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.
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Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
Synthesis of N-Methyl-1-quinoxalin-6-ylmethanamine
A plausible synthetic route to N-Methyl-1-quinoxalin-6-ylmethanamine would involve the initial synthesis of a 6-functionalized quinoxaline, such as 6-(bromomethyl)quinoxaline or quinoxaline-6-carbaldehyde. The former could undergo nucleophilic substitution with methylamine, while the latter could be subjected to reductive amination with methylamine.
A key precursor is quinoxalin-6-ylmethanamine.[6] The N-methylation of this primary amine would yield the target compound.
Hypothetical Experimental Protocol: N-methylation of quinoxalin-6-ylmethanamine
This protocol is a generalized procedure for N-methylation and has not been specifically reported for this substrate.
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Reactant Preparation: To a solution of quinoxalin-6-ylmethanamine (1 mmol) in a suitable solvent such as methanol or tetrahydrofuran, add a base (e.g., potassium carbonate, 2 mmol).
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Methylation: Add a methylating agent, such as methyl iodide (1.1 mmol) or dimethyl sulfate (1.1 mmol), dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity
The chemical reactivity of N-Methyl-1-quinoxalin-6-ylmethanamine is dictated by the quinoxaline ring system and the secondary amine functionality. The nitrogen atoms in the pyrazine ring are weakly basic (pKa of quinoxaline is approximately 0.6) and can be protonated or alkylated under acidic conditions.[3] The exocyclic secondary amine is more basic and readily undergoes reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds. The aromatic ring can undergo electrophilic substitution, although the pyrazine ring is deactivating.
Spectroscopic Characterization
Detailed experimental spectroscopic data for N-Methyl-1-quinoxalin-6-ylmethanamine is not available in the public domain. However, based on the known spectral properties of quinoxaline derivatives and related structures, the expected spectroscopic characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the methylene protons of the CH₂N group, and the methyl protons of the N-CH₃ group. The aromatic protons would appear in the downfield region (typically δ 7.5-9.0 ppm), with their splitting patterns dependent on the substitution. The methylene protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 3.8-4.5 ppm. The N-methyl protons would be a singlet in the upfield region, around δ 2.3-2.8 ppm. The NH proton would appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals for the eight aromatic carbons of the quinoxaline ring in the range of δ 120-160 ppm. The methylene carbon would be expected around δ 50-60 ppm, and the N-methyl carbon would be in the upfield region, around δ 30-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The N-H stretching of the secondary amine would appear as a weak to medium band in the region of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring would be present in the 1500-1650 cm⁻¹ region. C-N stretching vibrations would be found in the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the methylene group and the quinoxaline ring.
Potential Applications in Drug Discovery
The quinoxaline scaffold is a well-established pharmacophore in drug discovery.[2][3][4] The diverse biological activities of quinoxaline derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. The introduction of the N-methylmethanamine group at the 6-position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-like properties and target binding.
Given the broad spectrum of activities of quinoxalines, N-Methyl-1-quinoxalin-6-ylmethanamine could be a valuable building block or lead compound for the development of new therapeutic agents in areas such as:
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Oncology: Quinoxaline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[1][4]
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Infectious Diseases: The quinoxaline core is found in several antibacterial and antifungal agents.[2][5]
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Neurodegenerative Diseases: Some quinoxaline derivatives have been investigated as antagonists of glutamate receptors, which are implicated in neurodegenerative disorders.
Safety and Handling
N-Methyl-1-quinoxalin-6-ylmethanamine is classified as hazardous. According to the safety data provided by suppliers, it is harmful if swallowed (H302) and causes serious eye damage (H318). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-Methyl-1-quinoxalin-6-ylmethanamine is a quinoxaline derivative with potential for application in medicinal chemistry and drug discovery. While specific experimental data on its synthesis, characterization, and biological activity are limited in publicly accessible literature, this guide provides a comprehensive overview based on the established chemistry of the quinoxaline scaffold. Further research to fully elucidate the chemical and biological properties of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- Kaushal, T., Srivastava, G., Sharma, A., & Singh Negi, A. (2019). An insight into medicinal chemistry of anticancer quinoxalines. Bioorganic & Medicinal Chemistry, 27(1), 16-35.
- Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., Noronha, J. P., & Vieira, M. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
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PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. Retrieved from [Link]
- Sharma, A., Deep, A., Gupta Marwaha, M., & Kumar Marwaha, R. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927–948.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. mtieat.org [mtieat.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
